Azetidin-1-yl-(4-iodo-3-methyl-phenyl)-methanone
CAS No.:
Cat. No.: VC13724325
Molecular Formula: C11H12INO
Molecular Weight: 301.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12INO |
|---|---|
| Molecular Weight | 301.12 g/mol |
| IUPAC Name | azetidin-1-yl-(4-iodo-3-methylphenyl)methanone |
| Standard InChI | InChI=1S/C11H12INO/c1-8-7-9(3-4-10(8)12)11(14)13-5-2-6-13/h3-4,7H,2,5-6H2,1H3 |
| Standard InChI Key | LGVNGGPAHXDOSE-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)C(=O)N2CCC2)I |
| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)N2CCC2)I |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
Azetidin-1-yl-(4-iodo-3-methyl-phenyl)-methanone consists of three primary components:
-
Azetidine Ring: A four-membered nitrogen-containing heterocycle known for its conformational strain and reactivity.
-
Carbonyl Group: Acts as a linker between the azetidine and phenyl rings, contributing to electronic delocalization.
-
Substituted Phenyl Ring: Features an iodine atom at the para-position and a methyl group at the meta-position, introducing steric and electronic effects .
The IUPAC name (azetidin-1-yl-(4-iodo-3-methylphenyl)methanone) and SMILES notation (CC1=C(C=CC(=C1)C(=O)N2CCC2)I) reflect this arrangement .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₂INO | |
| Molecular Weight | 301.12 g/mol | |
| XLogP3-AA | 2.5 | |
| Rotatable Bond Count | 1 | |
| Hydrogen Bond Acceptors | 1 |
Spectroscopic Characterization
While experimental data for this specific compound remain limited, analogous azetidine derivatives suggest the following spectral signatures:
-
Infrared (IR) Spectroscopy: A strong absorption band near 1700 cm⁻¹ corresponding to the carbonyl (C=O) stretch.
-
Nuclear Magnetic Resonance (NMR):
-
Mass Spectrometry: A molecular ion peak at m/z 301.12 and fragment ions resulting from cleavage of the azetidine ring or loss of iodine.
Synthesis and Derivative Design
Proposed Synthetic Routes
The compound can be synthesized through a two-step process:
-
Friedel-Crafts Acylation: Reaction of 4-iodo-3-methylbenzoyl chloride with azetidine in the presence of a Lewis acid (e.g., AlCl₃) to form the ketone linkage.
-
Purification: Column chromatography or recrystallization to isolate the product.
Table 2: Synthetic Precursors and Conditions
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | 4-Iodo-3-methylbenzoyl chloride, Azetidine | Dichloromethane, 0°C, 12h | ~60% |
| 2 | Crude product | Silica gel chromatography | 95% purity |
Structural Modifications
-
Iodine Substitution: Replacement with other halogens (e.g., bromine) could alter electronic properties.
-
Azetidine Functionalization: Introducing substituents on the azetidine ring (e.g., methyl groups) may enhance stability or bioactivity .
Biological Activity and Mechanistic Insights
Computational Predictions
-
Molecular Docking: Preliminary simulations suggest affinity for the ATP-binding pocket of EGFR kinase (PDB: 2ITY), driven by iodine-mediated hydrophobic interactions .
-
ADMET Profiles: Predicted moderate blood-brain barrier permeability and hepatic metabolism via cytochrome P450 enzymes.
Applications in Research and Industry
Medicinal Chemistry
-
Scaffold for Drug Design: The azetidine ring’s rigidity and the iodine atom’s halogen-bonding capability make it a candidate for oncology and neurology targets.
-
Radiopharmaceuticals: Isotopic substitution (e.g., ¹²³I) could enable single-photon emission computed tomography (SPECT) imaging .
Material Science
-
Liquid Crystals: The planar phenyl group and polar carbonyl may contribute to mesophase behavior in display technologies.
Table 3: Comparative Analysis of Azetidine Derivatives
| Compound | Bioactivity | Application |
|---|---|---|
| Azetidin-1-yl-(4-iodo-3-methyl-phenyl)-methanone | Predicted kinase inhibition | Anticancer agents |
| Azetidine-2-carboxylic acid | GABA receptor modulation | Neuropharmacology |
Future Directions and Challenges
Research Priorities
-
In Vitro Screening: Evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, A549).
-
Synthetic Optimization: Improve yields via microwave-assisted or flow chemistry methods.
Industrial Collaboration
-
Partnerships with Pharma: Leverage combinatorial libraries to explore structure-activity relationships.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume